molecular formula C9H3Cl3O2S B1334358 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-90-4

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Cat. No. B1334358
CAS RN: 34576-90-4
M. Wt: 281.5 g/mol
InChI Key: WUTBSOJTMUNLCC-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a chlorinated benzothiophene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar benzothiophene derivatives and their synthesis, structure, and potential biological activities. These insights can be extrapolated to understand the characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid.

Synthesis Analysis

The synthesis of benzothiophene derivatives typically involves the interaction of various precursors under controlled conditions. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized by reacting aromatic aldehydes with an amino benzothiophene in ethanol, monitored by thin-layer chromatography (TLC) . Similarly, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is synthesized from its formyl precursor using Et3SiH/I2 as a reducing agent . These methods suggest that the synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid would also involve specific reagents and conditions tailored to introduce the chloro groups at the desired positions on the benzothiophene ring.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is typically confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was characterized by IR, 1H NMR, 13C NMR, and LCMS . Similarly, the structure of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis . These techniques would be applicable in analyzing the molecular structure of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid to confirm the placement of the chloro substituents and the integrity of the carboxylic acid group.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be influenced by the substituents on the aromatic core, as seen in the synthesis of azomethine derivatives where the substituents of aldehydes affected the completeness of the condensation reaction . The presence of chloro groups in 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid would likely affect its reactivity, potentially making it a suitable candidate for further chemical transformations or as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The purity of these compounds is often determined by high-performance liquid chromatography (HPLC), as demonstrated for the azomethine derivatives with a purity of more than 95% . These properties are essential for the identification of leading compounds with specified pharmacological properties and for the development of active pharmaceutical substances. The physical and chemical properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid would need to be analyzed similarly to ensure its suitability for further research and application.

Scientific Research Applications

Crystal Structure Analysis

Benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, demonstrate significant pharmacological activities. A study detailed the crystal structure of a new polymorph of this compound using X-ray powder diffraction and DFT-D calculations. This research highlights the complex 3D arrangement of the benzothiophene molecules, which could be crucial for understanding the properties and interactions of similar compounds like 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Dugarte-Dugarte et al., 2021).

Synthesis and Characterization

Another study described the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from a related compound. This provides insights into the chemical reactions and methods that can be used for synthesizing derivatives of benzothiophenes, including 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Jayaraman et al., 2010).

Pharmaceutical Applications

The antimicrobial properties of various derivatives of benzothiophenes have been explored in research. For instance, the synthesis and antimicrobial activity of some new 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol derivatives were studied, indicating potential pharmaceutical applications for benzothiophene derivatives (Naganagowda & Petsom, 2011).

Ruthenium-Catalyzed Oxidative Vinylation

A study on the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes through C-H bond cleavage provides insights into novel synthetic pathways that could potentially be applied to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Ueyama et al., 2011).

Molecular Docking Analysis

A comprehensive theoretical study on the properties of 1-benzothiophene-2-carboxylic acid, including molecular docking analysis, can provide valuable insights into the interactions and potential applications of similar compounds like 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Sagaama & Issaoui, 2020).

Safety And Hazards

The safety and hazards of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines.


Future Directions

The future directions of research involving 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid are not explicitly mentioned in the search results. However, thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds8.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTBSOJTMUNLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396644
Record name 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

CAS RN

34576-90-4
Record name 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Chen, HF Lin, X Wang, Y Yuan, JY Yin, XX Song - Food Chemistry: X, 2023 - Elsevier
In this study, ten pea (Pisum sativum L.) varieties were compared in their nutrient composition, phenolic compounds, antioxidant properties and their diversity were deciphered by …
Number of citations: 6 www.sciencedirect.com

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